molecular formula C16H21N3O4 B13454617 tert-butyl N-[(2R)-1-(benzyloxy)-4-diazo-3-oxobutan-2-yl]carbamate

tert-butyl N-[(2R)-1-(benzyloxy)-4-diazo-3-oxobutan-2-yl]carbamate

Cat. No.: B13454617
M. Wt: 319.36 g/mol
InChI Key: QSUSHJCTLYBLNG-CYBMUJFWSA-N
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Description

This compound is a chiral carbamate derivative featuring a tert-butyl carbamate group, a benzyloxy-protected alcohol, a diazo functionality, and a ketone. Its structure makes it a versatile intermediate in organic synthesis, particularly in peptide chemistry and transition-metal-catalyzed reactions. The diazo group (-N₂) is highly reactive, enabling cyclopropanations, cycloadditions, or carbene insertions, while the benzyloxy group (-OBn) acts as a protective moiety for alcohols .

Properties

Molecular Formula

C16H21N3O4

Molecular Weight

319.36 g/mol

IUPAC Name

tert-butyl N-[(2R)-4-diazo-3-oxo-1-phenylmethoxybutan-2-yl]carbamate

InChI

InChI=1S/C16H21N3O4/c1-16(2,3)23-15(21)19-13(14(20)9-18-17)11-22-10-12-7-5-4-6-8-12/h4-9,13H,10-11H2,1-3H3,(H,19,21)/t13-/m1/s1

InChI Key

QSUSHJCTLYBLNG-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](COCC1=CC=CC=C1)C(=O)C=[N+]=[N-]

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)C=[N+]=[N-]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the diazo group, converting it into an amine or other functional groups.

    Substitution: The diazo group can participate in substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-1-(benzyloxy)-4-diazo-3-oxobutan-2-yl]carbamate involves its reactivity with various nucleophiles and electrophiles. The diazo group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs differ in substituents, stereochemistry, and functional groups, leading to distinct reactivity and applications. Below is a detailed analysis:

2.1. Functional Group Variations
Compound Name Substituents Key Functional Groups Reactivity/Significance Reference
tert-butyl N-[(2R)-1-(benzyloxy)-4-diazo-3-oxobutan-2-yl]carbamate -OBn, -N₂, -CO- Diazo, ketone, carbamate High reactivity (diazo-mediated cycloadditions); used in peptide synthesis
tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate (Compound 5, ) -N₂, -CO- Diazo, ketone, carbamate Precursor for brominated derivatives; lacks benzyloxy protection, increasing polarity
tert-butyl N-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate () -OBn, -Br, -CO- Bromo, ketone, carbamate Bromine enables nucleophilic substitutions (e.g., Suzuki coupling); stereochemistry (S vs. R) affects chiral center interactions
tert-butyl N-(4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate () Cyclobutyl, -NH₂, -OH Amino, hydroxy, carbamate Cyclobutyl introduces ring strain; amino/hydroxy groups enhance hydrogen bonding (e.g., in enzyme inhibition)
2.2. Stereochemical Differences
  • Target Compound (2R configuration) : The R-configuration at C2 influences chiral recognition in asymmetric synthesis and enzyme interactions.
  • Compound 53 () : Features (2S,3R) stereochemistry in a peptide-like backbone, leading to distinct NMR shifts (δ 7.30–7.22 ppm for aromatic protons) and melting points (88–91°C) compared to diazo analogs .
2.3. Stability and Reactivity
  • Diazo Group : The target compound’s -N₂ group is thermally sensitive, requiring low-temperature storage. In contrast, bromo derivatives () are stable but less reactive in metal-catalyzed reactions .
  • Benzyloxy Protection : Enhances lipophilicity compared to unprotected analogs (e.g., ’s Compound 5), improving solubility in organic solvents .

Data Table: Structural and Functional Comparison

Parameter Target Compound tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate tert-butyl N-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate tert-butyl N-(4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate
Molecular Formula C₁₆H₂₁N₃O₄ (estimated) C₉H₁₃N₃O₃ C₁₆H₂₁BrNO₄ C₁₃H₂₂N₂O₅
Key Functional Groups -N₂, -CO-, -OBn, carbamate -N₂, -CO-, carbamate -Br, -CO-, -OBn, carbamate -NH₂, -OH, cyclobutyl, carbamate
Stability Thermally unstable (diazo) Thermally unstable Stable Stable
Reactivity Carbene formation, cycloaddition Bromination precursor Nucleophilic substitution Hydrogen bonding, cyclization
Synthetic Application Peptide intermediates, catalysis Brominated derivative synthesis Cross-coupling reactions Enzyme inhibitors, constrained peptides

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